molecular formula C6H11F3O B13616920 1,1,1-Trifluoro-4-methylpentan-2-ol

1,1,1-Trifluoro-4-methylpentan-2-ol

Cat. No.: B13616920
M. Wt: 156.15 g/mol
InChI Key: QSTJOHVLWZPHGL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentan-2-ol: is an organic compound with the molecular formula C6H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with isobutyraldehyde in the presence of a base such as potassium carbonate . The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of fluorinated intermediates and catalysts to enhance the reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as or .

    Reducing Agents: Such as or .

    Substitution Reagents: Such as like or .

Major Products

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 1,1,1-Trifluoro-3-methylbutan-2-ol
  • 1,1,1-Trifluoro-2-phenylpropan-2-ol

Uniqueness

1,1,1-Trifluoro-4-methylpentan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of a trifluoromethyl group and a hydroxyl group on a pentane backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

1,1,1-trifluoro-4-methylpentan-2-ol

InChI

InChI=1S/C6H11F3O/c1-4(2)3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

QSTJOHVLWZPHGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(F)(F)F)O

Origin of Product

United States

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